molecular formula C16H17N5O2S B2534334 6-(4-Benzylpiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole CAS No. 339022-16-1

6-(4-Benzylpiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole

Cat. No.: B2534334
CAS No.: 339022-16-1
M. Wt: 343.41
InChI Key: OGBPFGHCSNCKBE-UHFFFAOYSA-N
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Description

6-(4-Benzylpiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the benzylpiperazine and nitroimidazole moieties within the molecule contributes to its unique chemical properties and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Benzylpiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions. This reaction forms the core thiazole structure.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the thiazole ring using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Benzylpiperazine Moiety: The benzylpiperazine group can be attached to the thiazole ring through a nucleophilic substitution reaction. This involves reacting the thiazole derivative with benzylpiperazine in the presence of a suitable base, such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(4-Benzylpiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzylpiperazine moiety can be substituted with other nucleophiles under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate.

    Cyclization: Suitable cyclizing agents and conditions depending on the desired product.

Major Products Formed

    Reduction: Formation of 6-(4-Aminopiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Cyclization: Formation of complex heterocyclic compounds with potential biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antitumor activities.

    Medicine: Potential therapeutic agent for treating bacterial infections and cancer.

    Industry: Used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as 2-(4-Benzylpiperazino)-5-nitrothiazole and 4-(4-Benzylpiperazino)-5-nitrothiazole share structural similarities with 6-(4-Benzylpiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole.

    Nitroimidazole Derivatives: Compounds like metronidazole and tinidazole also contain the nitroimidazole moiety and exhibit antimicrobial activities.

Uniqueness

This compound is unique due to the combination of the benzylpiperazine and nitroimidazole moieties within the thiazole ring. This unique structure contributes to its distinct chemical properties and potential therapeutic applications, differentiating it from other thiazole and nitroimidazole derivatives.

Properties

IUPAC Name

6-(4-benzylpiperazin-1-yl)-5-nitroimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c22-21(23)15-14(17-16-20(15)10-11-24-16)19-8-6-18(7-9-19)12-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBPFGHCSNCKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(N4C=CSC4=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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